molecular formula C14H13N3OS2 B11496564 7-hydroxy-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-hydroxy-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11496564
M. Wt: 303.4 g/mol
InChI Key: AOCKGOYNUYUHMA-UHFFFAOYSA-N
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Description

7-hydroxy-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various thiazolopyrimidine derivatives, depending on the substituents on the aldehyde component.

Industrial Production Methods

the principles of green chemistry, such as atom economy and environmental safety, are often applied in the synthesis of thiazolopyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

7-hydroxy-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-hydroxy-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication . This inhibition leads to DNA damage and cell death, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to its specific structure, which allows for a wide range of chemical reactions and biological activities. Its ability to inhibit topoisomerase I sets it apart from other similar compounds, making it a promising candidate for further research and development.

Properties

Molecular Formula

C14H13N3OS2

Molecular Weight

303.4 g/mol

IUPAC Name

3-phenyl-5-propyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C14H13N3OS2/c1-2-6-10-15-12-11(13(18)16-10)20-14(19)17(12)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,15,16,18)

InChI Key

AOCKGOYNUYUHMA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=O)N1)SC(=S)N2C3=CC=CC=C3

Origin of Product

United States

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